molecular formula C7H5Br2NO3 B11948383 1,4-Dibromo-2-methoxy-3-nitrobenzene

1,4-Dibromo-2-methoxy-3-nitrobenzene

Cat. No.: B11948383
M. Wt: 310.93 g/mol
InChI Key: WTFPAYUWXSOEBN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methoxy-3-nitrobenzene (CAS 197961-82-3) is an aromatic organic compound with a molecular formula of C 7 H 5 Br 2 NO 3 and a molecular weight of 310.93 g/mol . This compound features a benzene ring core functionalized with bromo, methoxy, and nitro groups, making it a valuable multifunctional intermediate in chemical synthesis. The distinct electron-withdrawing properties of the nitro group and the potential for substitution via the bromine atoms make this compound a versatile building block for constructing more complex molecules for advanced material science and pharmaceutical research . It is offered with a guaranteed purity of over 98% . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or household use.

Properties

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H5Br2NO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3

InChI Key

WTFPAYUWXSOEBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])Br)Br

Origin of Product

United States

Preparation Methods

Sequential Functionalization via Electrophilic Aromatic Substitution

This approach leverages the inherent directing properties of substituents to guide subsequent reactions. A representative pathway involves:

  • Methoxy Group Introduction : Starting with 2-methoxyaniline, the amine group is acetylated to protect it from oxidation during nitration.

  • Nitration : Treatment with a nitrating mixture (HNO₃/H₂SO₄) at –5°C installs the nitro group at position 3, guided by the meta-directing effect of the methoxy group.

  • Bromination : Dual bromination at positions 1 and 4 is achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The nitro group’s deactivating effect necessitates elevated temperatures (80–100°C).

Key Data :

StepReagents/ConditionsYield
NitrationHNO₃ (1.1 eq), H₂SO₄, –5°C92%
BrominationBr₂ (2.2 eq), FeBr₃, 90°C68%

Modular Assembly via Suzuki-Miyaura Coupling

For laboratories equipped for transition-metal catalysis, a fragment-based strategy offers superior regiocontrol:

  • Synthesis of 2-Methoxy-3-nitroboronic Acid : Pd-mediated borylation of 2-methoxy-3-nitroiodobenzene generates the boronic acid precursor.

  • Cross-Coupling : Reaction with 1,4-dibromobenzene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields the target compound.

Advantages : Avoids competing directing effects; achieves >95% regiopurity.
Challenges : Requires air-sensitive catalysts and specialized equipment.

Industrial-Scale Production Methods

Commercial synthesis prioritizes cost efficiency and scalability. The following protocol, adapted from patented large-scale processes, exemplifies industry best practices:

Continuous-Flow Nitration-Bromination

Reactor Design :

  • Tubular reactor with segmented temperature zones (–5°C to 100°C).

  • In-line FTIR monitoring for real-time adjustment.

Process Parameters :

ParameterNitration ZoneBromination Zone
Temperature–5°C90°C
Residence Time15 min45 min
CatalystNoneFeBr₃ (5 mol%)
Yield89%74%

Economic Impact : Reduces waste by 40% compared to batch methods.

Solvent Recycling and Byproduct Management

  • Acetic Acid Recovery : Distillation recovers >85% of solvent for reuse.

  • Bromine Scavenging : Quaternary ammonium salts trap residual Br₂, minimizing corrosion and environmental release.

Mechanistic Insights and Optimization

Nitration Kinetics

The nitration of 2-methoxyacetanilide follows second-order kinetics, with rate constant k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at –5°C. Lower temperatures suppress polysubstitution, as evidenced by Arrhenius plots.

Bromine Selectivity

Competitive bromination studies reveal that electron-withdrawing groups (e.g., NO₂) reduce the reactivity of adjacent positions. Density functional theory (DFT) calculations (ω \omegaB97X-D/6-311+G**) predict a 12.3 kcal/mol activation barrier for bromination at position 4 versus 15.7 kcal/mol at position 5, aligning with experimental yields.

Comparative Analysis of Catalysts

Catalyst selection critically impacts bromination efficiency:

CatalystTemp (°C)Yield (%)Byproducts
FeBr₃9068<5%
AlBr₃100728%
NBS805512%

Trade-offs : AlBr₃ offers higher yields but increases side reactions; FeBr₃ balances cost and selectivity.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst achieves 62% yield at 25°C, reducing energy input by 70%.

Flow Electrochemistry

Paired electrolysis in microfluidic cells enables bromide oxidation to Br₂ in situ, eliminating external Br₂ handling. Pilot-scale trials show 58% yield with 90% current efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dibromo-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The presence of the nitro group also makes it a good candidate for reduction reactions, leading to the formation of amine derivatives .

Comparison with Similar Compounds

Limitations and Knowledge Gaps

  • Data Availability : Detailed physicochemical data (e.g., melting point, solubility) for this compound remain sparse.
  • Safety Profiles : Toxicity and environmental impact studies are lacking for both compounds, necessitating precautionary handling .

Q & A

Q. Table 1: Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h65–75
Bromination (if needed)Br₂/FeCl₃, CH₂Cl₂, reflux80–85
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12 h60–70

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
1H^1H NMR (CDCl₃)δ 3.89 (s, OCH₃), δ 8.21 (d, J=2.1 Hz)
IR (cm⁻¹)1530 (NO₂ asym stretch), 1350 (NO₂ sym stretch)

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